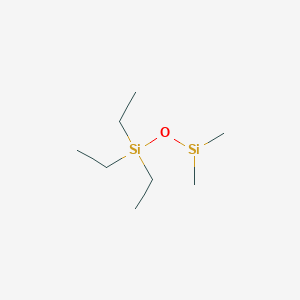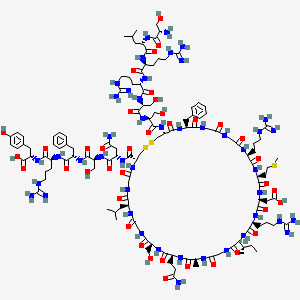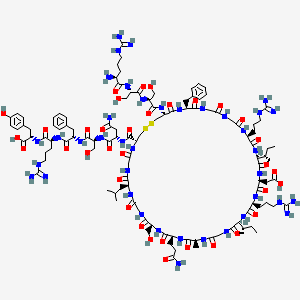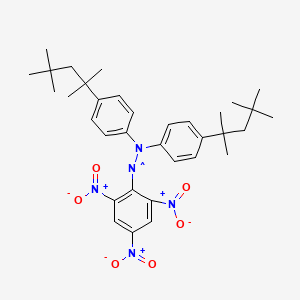
1,1,1-Triethyl-3,3-Dimethyldisiloxan
Übersicht
Beschreibung
1,1,1-Triethyl-3,3-dimethyldisiloxane is an organosilicon compound with the molecular formula C8H22OSi2. It is a transparent liquid commonly used in various chemical and industrial applications. This compound belongs to the siloxane family, which is characterized by silicon-oxygen bonds.
Wissenschaftliche Forschungsanwendungen
1,1,1-Triethyl-3,3-dimethyldisiloxane has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
This compound belongs to the class of organosilicon compounds, which are known for their wide range of applications in various fields such as materials science, pharmaceuticals, and chemical synthesis .
Mode of Action
Organosilicon compounds, in general, are known for their ability to form stable covalent bonds with other elements, which can lead to various chemical reactions .
Biochemical Pathways
Organosilicon compounds are known to participate in a variety of chemical reactions due to their unique chemical properties .
Vorbereitungsmethoden
1,1,1-Triethyl-3,3-dimethyldisiloxane can be synthesized through several methods. One common synthetic route involves the reaction of dimethyldichlorosilane with triethylsilane in the presence of a catalyst such as platinum. The reaction typically occurs under an inert atmosphere and at controlled temperatures to ensure high yield and purity .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Chemischer Reaktionen
1,1,1-Triethyl-3,3-dimethyldisiloxane undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrosilylation typically yields organosilicon compounds with new carbon-silicon bonds, while oxidation can produce silanols or siloxanes.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Triethyl-3,3-dimethyldisiloxane can be compared to other similar compounds such as:
1,1,3,3-Tetramethyldisiloxane: This compound is also used in hydrosilylation reactions and has similar reactivity but differs in its molecular structure and physical properties.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound is used as a ligand in organometallic chemistry and as a homogeneous catalyst.
1,1,1,3,3,5,5-Heptamethyltrisiloxane: This compound has additional methyl groups, which can influence its reactivity and applications.
The uniqueness of 1,1,1-Triethyl-3,3-dimethyldisiloxane lies in its specific combination of ethyl and methyl groups, which provide a balance of stability and reactivity, making it suitable for a wide range of applications.
Eigenschaften
InChI |
InChI=1S/C8H21OSi2/c1-6-11(7-2,8-3)9-10(4)5/h6-8H2,1-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLXGYDOJZVEFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556460 | |
| Record name | 3,3,3-Triethyl-1,1-dimethyldisiloxanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80907-11-5 | |
| Record name | 3,3,3-Triethyl-1,1-dimethyldisiloxanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)





